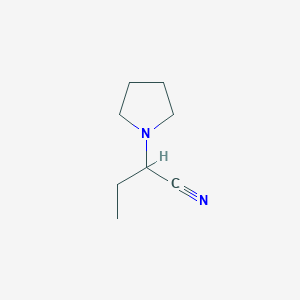

2-(Pyrrolidin-1-yl)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

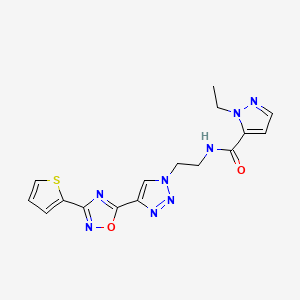

2-(Pyrrolidin-1-yl)butanenitrile is a chemical compound with the CAS Number: 65282-23-7 . It has a molecular weight of 138.21 . The IUPAC name for this compound is 2-(1-pyrrolidinyl)butanenitrile . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3 .Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, are often used in the synthesis of bioactive molecules with target selectivity . They are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

This compound is a liquid compound . It has a molecular weight of 138.21 . The compound is stored at a temperature of -10 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-(Pyrrolidin-1-yl)butanenitrile has been studied for its role in novel synthetic pathways. For example, 1-arylmethyl-2-(cyanomethyl)aziridines can be transformed into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles, involving the regiospecific ring opening of intermediate 2-(cyanomethyl)aziridinium salts. This process is significant due to its high yields and purity, providing a new method for synthesizing such compounds (D’hooghe et al., 2007).

Crystal Structure Analysis

- Research has also focused on the crystal structure of compounds related to this compound. For instance, the study and synthesis of 2-[(dipyrrolidin-1-yl)methylene] malononitrile led to insights into its crystal structure through X-ray diffraction analysis. This work highlights the structural properties and potential applications of these nitrile compounds (Al-Adiwish & Barag, 2022).

Pharmaceutical Applications

- In the pharmaceutical domain, this compound is significant for its use in the enantioselective preparation of levetiracetam, an anticonvulsant medication. The enzymatic dynamic kinetic resolution of this compound with nitrile hydratase enzyme from Gordonia hydrophobica was studied, emphasizing its potential in synthesizing enantioenriched pharmaceutical precursors (Grill et al., 2021).

Antibacterial Properties

- Novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, have been evaluated for their antimicrobial properties. The synthesized compounds demonstrated significant activity against various bacteria, highlighting the potential of this compound derivatives in antibacterial applications (Bogdanowicz et al., 2013).

Other Chemical Transformations

- The compound has been involved in various other chemical transformations and syntheses, such as in the preparation of N-substituted pyrroles and pyrrolidines through catalytic reactions, further demonstrating its versatility in organic synthesis (Tsuji et al., 1987).

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives often show significant pharmacological activity .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .

Pharmacokinetics

The compound’s impact on bioavailability would depend on these properties, which include factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

Safety and Hazards

The safety information for 2-(Pyrrolidin-1-yl)butanenitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Orientations Futures

The pyrrolidine scaffold, which includes 2-(Pyrrolidin-1-yl)butanenitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

Pyrrolidine derivatives have been shown to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects are likely due to the influence of these compounds on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZMBLLDGLCEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)